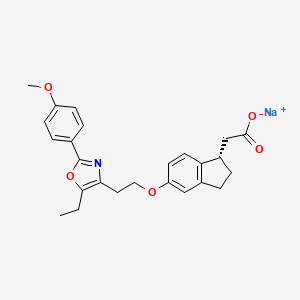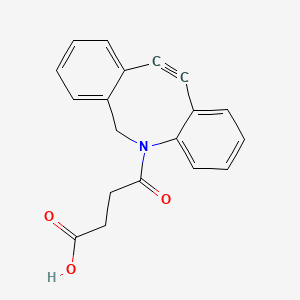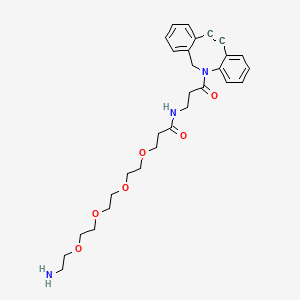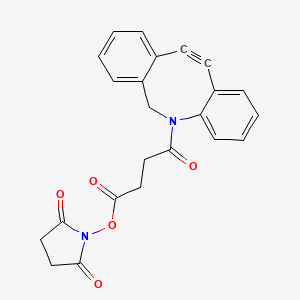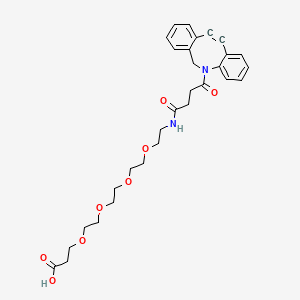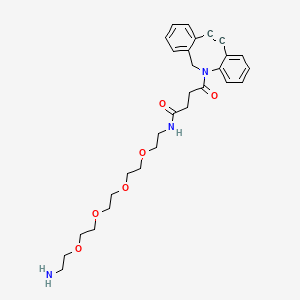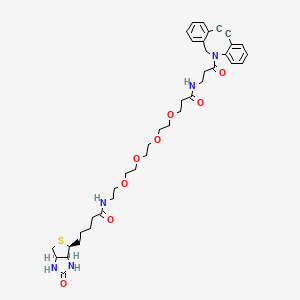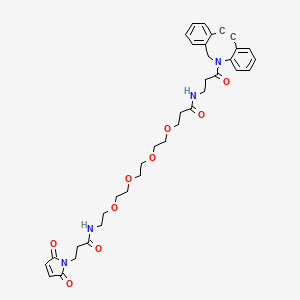
十硼烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decaborane, also known as decaborane (14), is a borane with the chemical formula B10H14 . This white crystalline compound is one of the principal boron hydride clusters, both as a reference structure and as a precursor to other boron hydrides . It is toxic and volatile, giving off a foul odor, like that of burnt rubber or chocolate .
Synthesis Analysis
Decaborane is commonly synthesized via the pyrolysis of smaller boron hydride clusters (for example B2H6 or B5H9) under vacuum . A simplified synthesis of decaborane from sodium tetrahydroborate via tetradecahydroundecaborate (1-) ion has also been reported .
Molecular Structure Analysis
The B10 framework in decaborane resembles an incomplete octadecahedron . The molecule has a nido structure with 10 terminal B−H bonds and 4 bridging B−H−B bonds .
Chemical Reactions Analysis
Decaborane was already used early as a reducing agent, but its reduction strength was modest . Only the replacement of polar by protic solvents or the addition of additives permits the employment of decaborane as a mild reducing agent in the reductive etherification and amination as well as in the reduction of nitro groups .
Physical And Chemical Properties Analysis
Decaborane is a stable, crystalline borane. It is neither air nor hydrolysis-sensitive . The physical characteristics of decaborane resemble those of the organic compounds naphthalene and anthracene, in that it is highly flammable and can be sublimed under vacuum at moderate temperatures .
科学研究应用
B10H14 B_{10}H_{14} B10H14
) is a highly boron-rich molecule with a variety of applications in scientific research. Below is a comprehensive analysis of six unique applications of decaborane, each detailed in its own section. (where n = 8–10) and carba-closo-decaborate anions . These compounds are essential in the development of new materials with unique thermal and chemical stability, which are useful in a range of applications from medicine to energy storage.Boron Coatings and Ceramic Materials
High-purity decaborane can be sublimated to create amorphous boron films . These coatings are valuable in various industrial applications, including the creation of wear-resistant surfaces and semiconductor devices. The boron coatings derived from decaborane are also used to synthesize boron carbide and boron nitride, materials known for their hardness and thermal stability.
Nanotechnology
Decaborane is used to produce boron nitride nanosheets and nanotubes . These nanostructures have promising applications in electronics, due to their excellent electrical insulation and thermal conductivity. They are also explored for use in nanomedicine, particularly for drug delivery systems.
Metal Boride Thin Films
The molecule serves as a precursor for various metal boride thin films . Metal borides are compounds that exhibit a range of electronic, magnetic, and superconducting properties, making them suitable for use in advanced electronic devices and energy conversion systems.
Neutron Shielding Materials
Due to its high neutron cross-section, decaborane-derived materials are researched for use in neutron shielding . This application is critical in nuclear reactors and medical facilities where protection against neutron radiation is required.
High-Energy Materials
Historically, decaborane was investigated for its potential as a high-energy material, particularly in rocket fuel projects . While this application has seen less focus in recent times, the compound’s energy-rich nature still makes it a subject of interest in the field of advanced propulsion systems.
作用机制
Target of Action
Decaborane, with the chemical formula B10H14, is a principal boron hydride cluster . It plays a central role in the chemistry of polyhedral boron hydrides . It is an essential boron reagent for the preparation of medium and higher carboranes C2BnHn+2 (n = 8–10) and the carba-closo-decaborate anions [CB9H10]− .
Mode of Action
The main attention in decaborane chemistry is paid to the reactions of the substitution of hydrogen atoms by various atoms and groups with the formation of exo-polyhedral boron–halogen, boron–oxygen, boron–sulfur, boron–nitrogen, boron–phosphorus, and boron–carbon bonds .
Biochemical Pathways
Decaborane is used in the synthesis of the closo-dodecaborate [B12H12]2− and the carba-closo-dodecaborate [CB11H12]− anions . It is also used for the synthesis of the closo-decaborate anion [B10H10]2− . These biochemical pathways have significant downstream effects, including the preparation of boron coatings, nanoparticles, microcrystals, boron nitride nanosheets, and nanotubes, as well as various metal boride thin films .
Pharmacokinetics
It is known that decaborane is slightly soluble in cold water . This solubility could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of decaborane’s action are largely dependent on its use in various chemical reactions. For instance, it can be used to prepare boron coatings, nanoparticles, microcrystals, boron nitride nanosheets, and nanotubes .
安全和危害
Decaborane is highly flammable, and burns with a bright green flame like other boron hydrides . It is toxic if swallowed, fatal if inhaled, causes serious eye irritation, causes damage to organs, may cause respiratory irritation, may cause drowsiness or dizziness, causes damage to organs through prolonged or repeated exposure, and is toxic in contact with skin .
未来方向
Decaborane plays a central role in the chemistry of polyhedral boron hydrides. It is an essential boron reagent for the preparation of medium and higher carboranes C2BnHn+2 (n = 8–10) and the carba-closo-decaborate anions [CB9H10]− . Decaborane can be used to prepare boron coatings, nanoparticles, microcrystals, boron nitride nanosheets, and nanotubes, as well as various metal boride thin films . Recently, a decaborane-based fuel cell power source with a high energy density was developed .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Decaborane involves the reaction of B2H6 with B5H9 in the presence of a catalyst.", "Starting Materials": [ "Diborane (B2H6)", "Pentaborane (B5H9)", "Catalyst" ], "Reaction": [ "Step 1: Diborane and pentaborane are mixed in a molar ratio of 1:5.", "Step 2: A catalyst, such as aluminum chloride (AlCl3), is added to the mixture.", "Step 3: The reaction is carried out at high temperature and pressure, typically around 300°C and 10 atm.", "Step 4: Decaborane is formed as a product of the reaction.", "Step 5: The product is purified using distillation or other methods to obtain pure decaborane." ] } | |
CAS 编号 |
17702-41-9 |
产品名称 |
Decaborane |
分子式 |
B10H2 |
分子量 |
110.116 |
IUPAC 名称 |
Decaboron tetradecahydride |
InChI |
InChI=1S/B10H2/c1-3-5-2-6-4(1)7(3)9(3,5)8(5,6)10(4,6)7/h1-2H |
InChI 键 |
JDALSXBJFTZZSB-UHFFFAOYSA-N |
SMILES |
B123B45[B@@]63B[B@@]34[B@@]47B[B@@]26B14B537 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Decaborane; Boron hydride (B10H14); Decaboron tetradecahydride; nido-Decaborane(14); Tetradecahydrodecaborane. |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



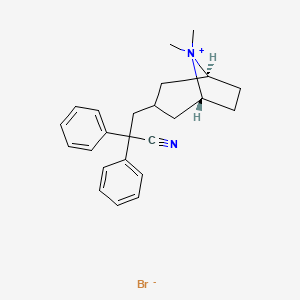

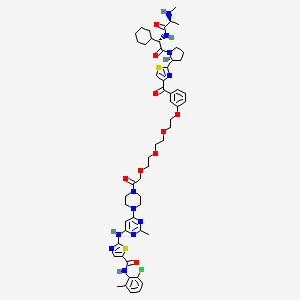
![[3-Nitro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate](/img/structure/B606948.png)
